molecular formula C14H10ClN3O3 B11551144 (2E)-N-(5-chloropyridin-2-yl)-3-(4-nitrophenyl)prop-2-enamide

(2E)-N-(5-chloropyridin-2-yl)-3-(4-nitrophenyl)prop-2-enamide

Cat. No.: B11551144
M. Wt: 303.70 g/mol
InChI Key: PKZVGSJRDUKRCM-FPYGCLRLSA-N
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Description

(2E)-N-(5-chloropyridin-2-yl)-3-(4-nitrophenyl)prop-2-enamide is an organic compound with a complex structure that includes a chloropyridine and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(5-chloropyridin-2-yl)-3-(4-nitrophenyl)prop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 5-chloropyridine-2-amine with an appropriate acylating agent to form an intermediate.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-nitrobenzaldehyde under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(5-chloropyridin-2-yl)-3-(4-nitrophenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloropyridine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidation of the nitrophenyl group can lead to the formation of nitro derivatives.

    Reduction: Reduction of the nitro group results in the formation of an amine derivative.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-N-(5-chloropyridin-2-yl)-3-(4-nitrophenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-(5-chloropyridin-2-yl)-3-(4-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Used in similar synthetic applications.

    2-amino-5-methoxy-pyrimidin-4-ol: Shares some structural similarities and is used in different chemical reactions.

Uniqueness

(2E)-N-(5-chloropyridin-2-yl)-3-(4-nitrophenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H10ClN3O3

Molecular Weight

303.70 g/mol

IUPAC Name

(E)-N-(5-chloropyridin-2-yl)-3-(4-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C14H10ClN3O3/c15-11-4-7-13(16-9-11)17-14(19)8-3-10-1-5-12(6-2-10)18(20)21/h1-9H,(H,16,17,19)/b8-3+

InChI Key

PKZVGSJRDUKRCM-FPYGCLRLSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NC2=NC=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC2=NC=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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